4-((2-Aminophenyl)methyl)-o-toluidine
Description
4-((2-Aminophenyl)methyl)-o-toluidine is an aromatic amine derivative characterized by an o-toluidine backbone (2-methylaniline) substituted with a 2-aminobenzyl group. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol . The compound’s structure combines two aromatic rings: one with a methyl group in the ortho position (o-toluidine) and another with a primary amine group (2-aminophenyl) linked via a methylene bridge. This dual aromatic system confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
CAS No. |
68434-45-7 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-[(2-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-8-11(6-7-13(10)15)9-12-4-2-3-5-14(12)16/h2-8H,9,15-16H2,1H3 |
InChI Key |
IJCUKGXISKDWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminophenyl)methyl)-o-toluidine typically involves the reaction of 2-aminobenzylamine with o-toluidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-((2-Aminophenyl)methyl)-o-toluidine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminophenyl)methyl)-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-((2-Aminophenyl)methyl)-o-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Aminophenyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
o-Toluidine Derivatives
4-Chloro-o-toluidine (CAS 95-69-2)
- Structure : Chlorine substitution at the para position of the o-toluidine ring.
- Molecular Formula : C₇H₇ClN.
- Key Differences :
- Applications : Intermediate in dye synthesis and agrochemicals.
N-(2-Aminophenyl)-4-(((4-methylacridin-9-yl)amino)methyl)benzamide (Compound 8a)
- Structure : Incorporates an acridine moiety and a benzamide linker.
- Molecular Weight : ~450 g/mol (estimated).
- Key Differences: Extended π-conjugation from the acridine group enhances fluorescence (emission at 476 nm) . Demonstrated antiproliferative activity against leukemia cells via HDAC1 inhibition, unlike 4-((2-Aminophenyl)methyl)-o-toluidine, which lacks a proven pharmacological target .
Substituted Toluidines in Drug Development
Methyl (S,E)-3-(4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)phenyl)acrylate (15d)
- Structure : o-Toluidine linked to a urea-acrylate pharmacophore.
- Molecular Weight : 444.2 g/mol (ESI–MS) .
- Key Differences: The acrylate group enables covalent binding to biological targets, a feature absent in 4-((2-Aminophenyl)methyl)-o-toluidine. Lower synthetic yield (45%) compared to higher yields (67–81%) for pyridine analogs in .
Aromatic Amines with Benzyl Substituents
3-((4-Aminophenyl)methyl)-p-toluidine
- Structure : Isomeric analog with a para-methyl group on the toluidine ring.
- Molecular Formula : C₁₄H₁₆N₂ (same as target compound).
- No reported biological activity, unlike chlorinated or acridine-containing analogs .
Comparative Data Table
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